REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][NH:8][CH3:9])=[CH:5][CH:4]=1.C1CCN2C(=[N:16]CCC2)CC1.O>CN1C(=O)CCC1>[NH:16]1[C:5]2[C:6](=[CH:7][N:8]=[CH:9][CH:4]=2)[CH:10]=[CH:11][C:3]1=[O:2]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC)C=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was heated at 160° C. for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CN=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 173.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |